Cas no 20824-29-7 (strictosidine)

strictosidine structure
strictosidine structure
Product Name:strictosidine
Número CAS:20824-29-7
MF:C27H34N2O9
Megavatios:530.566868305206
CID:910618
PubChem ID:161336
Update Time:2025-06-07

strictosidine Propiedades químicas y físicas

Nombre e identificación

    • strictosidine
    • (5S)-5-carboxystrictosidine
    • .(4S)-6t-
    • 3alpha(S)-strictosidine
    • CS-0084513
    • 2H-Pyran-5-carboxylic acid, 3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-4-((2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, methyl ester, (2S-(2alpha,3beta,4beta(R*)))-
    • methyl (2S,3R,4S)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-4-[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl]-3,4-dihydro-2H-pyran-5-carboxylate
    • (2S,3R,4S)-Methyl 4-(((S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate
    • STRICTOSIDIN
    • methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
    • 3-alpha(S)-Strictosidine
    • C03470
    • Isovincoside
    • SCHEMBL8322946
    • 20824-29-7
    • methyl (2S, 3R, 4S)-3-ethenyl-4-[[(1S)-2, 3, 4, 9-tetrahydro-1H-pyrido[3, 4-b]indol-1-yl]methyl]-2-[(2S, 3R, 4S, 5S, 6R)-3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3, 4-dihydro-2H-pyran-5-carboxylate
    • 45T874R5N4
    • AKOS040762379
    • DTXSID40943068
    • HY-124165
    • UNII-45T874R5N4
    • CHEBI:17559
    • Q2356148
    • (2S-(2alpha,3beta,4beta(R*)))-3-Ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-4-((2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl) methyl)-2H-pyran-5-carboxylic acid, methyl ester
    • (-)-Strictosidine
    • CHEMBL402211
    • FS-7040
    • Methyl (4S,5R,6S)-5-ethenyl-4-{[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl}-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5,6-dihydro-4H-pyran-3-carboxylate
    • 3-Isovincoside
    • methyl (2S,3R,4S)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-4-((1S)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-ylmethyl)-3,4-dihydro-2H-pyran-5-carboxylate
    • methyl (2S,3R,4S)-3-ethenyl-4-(((1S)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydro-2H-pyran-5-carboxylate
    • Methyl (2S,3R,4R)-3-ethenyl-4-{[(1S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl]methyl}-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-pyran-5-carboxylic acid
    • DA-78063
    • (2S-(2 alpha,3 beta,4 beta(R*)))-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-4-((2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl) methyl)-2H-pyran-5-carboxylic acid, methyl ester
    • Methyl (2S,3R,4R)-3-ethenyl-4-(((1S)-1H,2H,3H,4H,9H-pyrido(3,4-b)indol-1-yl)methyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylic acid
    • Renchi: 1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1
    • Clave inchi: XBAMJZTXGWPTRM-NTXHKPOFSA-N
    • Sonrisas: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](C=C)[C@@H](C(C(=O)OC)=CO1)C[C@H]1C2=C(C3C=CC=CC=3N2)CCN1

Atributos calculados

  • Calidad precisa: 530.22600
  • Masa isotópica única: 530.22643067g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 38
  • Cuenta de enlace giratorio: 8
  • Complejidad: 887
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.6
  • Superficie del Polo topológico: 163Ų

Propiedades experimentales

  • Color / forma: Powder
  • PSA: 162.73000
  • Logp: 0.72170

strictosidine Información de Seguridad

strictosidine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S47790-5mg
3α(S)-strictosidine
20824-29-7
5mg
¥4640.0 2021-09-07
TargetMol Chemicals
TN5072-5 mg
Strictosidine
20824-29-7 98%
5mg
¥ 3,230 2023-07-10
TargetMol Chemicals
TN5072-1 mL * 10 mM (in DMSO)
Strictosidine
20824-29-7 98%
1 mL * 10 mM (in DMSO)
¥ 4940 2023-09-15
TargetMol Chemicals
TN5072-5mg
Strictosidine
20824-29-7
5mg
¥ 3230 2024-07-19
A2B Chem LLC
AF36189-5mg
Strictosidine
20824-29-7
5mg
$577.00 2024-04-20
TargetMol Chemicals
TN5072-1 ml * 10 mm
Strictosidine
20824-29-7
1 ml * 10 mm
¥ 4940 2024-07-19
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd